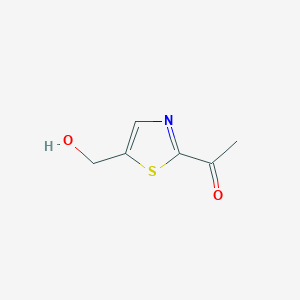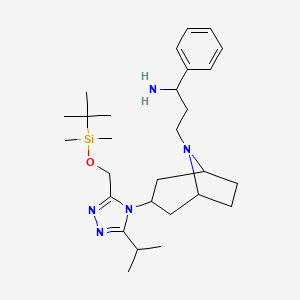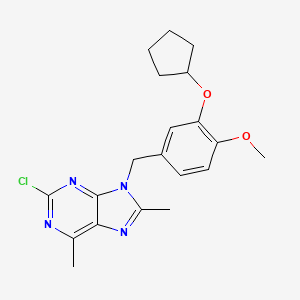![molecular formula C8H6ClIN2 B12090728 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the pyrrolo[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the iodination of 5-chloro-1-methyl-pyrrolo[2,3-c]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine .
科学的研究の応用
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure and reactivity.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .
特性
分子式 |
C8H6ClIN2 |
|---|---|
分子量 |
292.50 g/mol |
IUPAC名 |
5-chloro-3-iodo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-4-6(10)5-2-8(9)11-3-7(5)12/h2-4H,1H3 |
InChIキー |
CKISBMSSZFELBU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC(=NC=C21)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)



![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)









